molecular formula C5H10ClF2N B3101472 2-(Difluoromethyl)pyrrolidine hydrochloride CAS No. 1393541-22-4

2-(Difluoromethyl)pyrrolidine hydrochloride

Cat. No.: B3101472
CAS No.: 1393541-22-4
M. Wt: 157.59
InChI Key: RDIHQUJWAQSJNK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N. It is a derivative of pyrrolidine, where the hydrogen atom at the second position is replaced by a difluoromethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(Difluoromethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl bromide in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions and ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and purity .

Chemical Reactions Analysis

2-(Difluoromethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(Difluoromethyl)pyrrolidine hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. This compound can also participate in metabolic pathways, where it undergoes biotransformation to active metabolites that exert biological effects .

Comparison with Similar Compounds

2-(Difluoromethyl)pyrrolidine hydrochloride can be compared with other difluoromethylated pyrrolidine derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of the difluoromethyl group.

Properties

IUPAC Name

2-(difluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIHQUJWAQSJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Difluoromethyl)pyrrolidine hydrochloride
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2-(Difluoromethyl)pyrrolidine hydrochloride
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2-(Difluoromethyl)pyrrolidine hydrochloride
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2-(Difluoromethyl)pyrrolidine hydrochloride
Reactant of Route 6
2-(Difluoromethyl)pyrrolidine hydrochloride

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